4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

Physicochemical Profiling Drug-likeness ADME Prediction

Sourcing the exact 2-isobutyl-4-methylthiazole-5-carboxylic acid scaffold for febuxostat-analog or antidiabetic SAR campaigns often requires multi-step synthesis. This compound provides the direct, pharmacophoric core for one-step library diversification. - Direct precursor to febuxostat-analog xanthine oxidase inhibitors; 4-methylthiazole-5-carboxylic acid core is pre-installed. - Validated privileged substructure: 2-isobutylthiazole analogs show potent α-glucosidase inhibition, superior to acarbose in some studies. - Branched isobutyl group imparts distinct LogP (2.02) vs. straight-chain isomer (LogP 2.92), enabling matched-pair analysis of lipophilicity-driven permeability.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 1094231-82-9
Cat. No. B1521700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
CAS1094231-82-9
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)CC(C)C)C(=O)O
InChIInChI=1S/C9H13NO2S/c1-5(2)4-7-10-6(3)8(13-7)9(11)12/h5H,4H2,1-3H3,(H,11,12)
InChIKeyDTCTYXWBPYEBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid: A Differentiated Building Block


4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a disubstituted thiazole heterocycle containing a carboxylic acid handle at the C5 position and a branched isobutyl group at the C2 position . It serves as a versatile building block in medicinal chemistry, particularly as a precursor to febuxostat-analog xanthine oxidase inhibitors, where the 4-methylthiazole-5-carboxylic acid core is pharmacophoric [1]. The compound is commercially available at 95% purity from multiple suppliers, with a molecular weight of 199.27 g/mol .

Category Versatile thiazole building block
Format Free carboxylic acid (C5-COOH)
Pathway Fit Xanthine oxidase inhibitor / SAR studies

Why This Building Block Cannot Be Casually Substituted


Subtle structural variations in the 2-alkyl substituent of 4-methylthiazole-5-carboxylic acids can profoundly influence both physicochemical properties and biological activity. The branched isobutyl group on this compound imparts a distinct lipophilicity (LogP 2.02) compared to its straight-chain butyl isomer (LogP 2.92), directly affecting solubility and permeability [1]. Furthermore, the 2-isobutylthiazole scaffold has been explicitly validated for α-glucosidase and α-amylase inhibition when elaborated at the C5 position, establishing it as a privileged substructure for antidiabetic drug discovery; simple substitution with a 2-butyl or 2-cyclopropyl analog would forfeit this scaffold-specific activity profile [2].

This Compound (2-isobutyl)

Branched isobutyl substitution provides a distinct LogP (2.02) and serves as a reported scaffold for α-glucosidase/amylase inhibition.

2-Butyl Isomer (Straight-chain)

Higher calculated LogP (2.92) may reduce solubility and increase metabolic risk. The straight-chain scaffold is not part of the validated α-glucosidase inhibitor series.

Contains Free Carboxylic Acid

Enables direct amidation or esterification for late-stage diversification and library synthesis.

Non-Acidic Analog (No COOH)

Lacks the functional handle for C5 derivatization, requiring extra synthetic steps to install the carboxylic acid group.

Quantitative Differentiation Evidence


Reduced Lipophilicity vs. Straight-Chain Isomer

The target compound, bearing a branched isobutyl substituent, exhibits a calculated LogP of 2.02, which is notably lower than the 2.92 LogP reported for its straight-chain constitutional isomer, 2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid [1]. This difference in lipophilicity is critical, as a lower LogP can translate to improved aqueous solubility and a reduced risk of metabolic clearance, key parameters in early drug discovery.

Lipophilicity vs. Straight-Chain Isomer
Cross-study comparable
ΔLogP = -0.90
(2.02 vs. 2.92)
Supports selection for improved solubility and reduced metabolic clearance risk.
Predicted supplier datasheet values.
Physicochemical Profiling Drug-likeness ADME Prediction

Privileged Scaffold for α-Glucosidase Inhibition

A 2022 study on 5-aryl-2-isobutylthiazole derivatives demonstrated potent α-glucosidase inhibition, with the most active compounds showing IC50 values as low as 7.17 µg/mL, surpassing the standard drug acarbose (IC50 = 16.59 µg/mL) [1]. This establishes the 2-isobutylthiazole core as a 'privileged scaffold' for this target. While the target compound itself is the C5-carboxylic acid precursor rather than the C5-aryl derivative, it provides the essential scaffold for generating the active species. In contrast, analogs with a straight-chain butyl group at C2 were not part of this validated series, suggesting the isobutyl branch may be a key recognition element for target binding.

α-Glucosidase Scaffold Validation
Class-level inference
IC50 7.17 µg/mL
vs. Acarbose 16.59 µg/mL
Reported potency ratio (2.3-fold) supports 2-isobutyl pathway-response context.
Data from 5-aryl derivatives of the scaffold; 2-butyl analogs not evaluated in this series.
Antidiabetic α-Glucosidase Inhibition Scaffold Hopping

Carboxylic Acid Handle for Late-Stage Diversification

Patents describing the synthesis of febuxostat, a blockbuster xanthine oxidase inhibitor, frequently utilize 4-methylthiazole-5-carboxylic acid derivatives as key intermediates [1]. The target compound's free carboxylic acid at C5 allows for direct amidation or esterification, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. In contrast, the non-carboxylic acid analog 2-isobutyl-4-methylthiazole lacks this functional handle, making it unsuitable for the same late-stage diversification strategies.

Synthetic Utility for Diversification
Class-level inference
HBD: 1, HBA: 3
vs. Non-acidic: HBD 0, HBA 2
Carboxylic acid handle enables direct amide/ester coupling for late-stage library synthesis.
Essential for febuxostat-analog intermediate procurement.
Febuxostat Xanthine Oxidase Inhibitor Gout Intermediate

Physicochemical Differential: Predicted Density and Molecular Topology

The target compound has a predicted density of 1.192 g/cm³ , reflecting the compact, polar nature imparted by the carboxylic acid group. Its non-carboxylic acid analog, 2-isobutyl-4-methylthiazole, has a different topological polar surface area (TPSA) and hydrogen bonding capability, as it lacks the carboxyl group's H-bond donor and acceptor [1]. Specifically, the target acid has 1 H-bond donor and 3 H-bond acceptors, whereas the non-acid analog has 0 H-bond donors and 2 acceptors [1]. These differences directly impact solubility and solid-state properties critical for formulation and purification.

Physicochemical Topology
Cross-study comparable
Density: 1.192 g/cm³
(Predicted)
Impacts solid-state properties, formulation behavior, and chromatographic purification.
Significantly different from non-acidic analog (0 HBD).
Physicochemical Property Polar Surface Area Molecular Topology

Optimal Procurement Scenarios


Lead Optimization of Xanthine Oxidase Inhibitors

For research groups developing next-generation febuxostat analogs, this compound is the direct starting material. Its 4-methylthiazole-5-carboxylic acid core is the established pharmacophore, and the branched isobutyl group is a proven lipophilic tail. Procuring this specific compound allows for one-step diversification at the C5 acid handle to generate focused libraries for SAR studies, avoiding multi-step synthesis from simpler precursors [1].

α-Glucosidase Inhibitor Development via 5-Carboxamides

As part of a scaffold-hopping or lead-generation campaign, this compound can be converted to a series of 5-carboxamides. This strategy directly builds upon the validated 2-isobutylthiazole core that has shown potent α-glucosidase inhibition (superior to acarbose in some analogs) [1]. The carboxylic acid is the ideal precursor for such an amide library.

Chemical Probe Development for Enzyme Studies

The thiazole ring and the carboxylic acid handle make this compound a suitable starting point for creating chemical probes. The acid can be linked to biotin or fluorophores for pull-down or imaging experiments. The specific isobutyl substitution pattern may confer a unique binding profile, as suggested by docking studies on related kinases and enzymes [1].

Physicochemical Benchmarking in Library Design

This compound's logP (2.02) and topological polarity place it firmly within desirable lead-like chemical space. Procurement and testing of this compound alongside its straight-chain butyl isomer (LogP 2.92) can serve as a direct model system to evaluate the impact of chain branching on solubility, permeability, and metabolic stability in a matched molecular pair analysis [1].

Application
Selection Property
Validation Focus
Xanthine Oxidase Inhibitor Lead Optimization
4-Methylthiazole-5-carboxylic acid core
Febuxostat-analog SAR studies
α-Glucosidase Inhibitor Development
2-isobutyl scaffold
Amide library synthesis, enzyme inhibition assays
Chemical Probe Development
Carboxylic acid linker group
Biotin/fluorophore conjugation assays
Physicochemical Benchmarking
Branched vs. straight-chain LogP
Matched molecular pair analysis
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